Enhanced Silicon Ion Beam Current in Semiconductor Implantation vs. Pure SiF₄
In semiconductor ion implantation, the beam current directly impacts process throughput. The use of a dopant gas composition comprising silicon tetrafluoride (SiF₄) and hydrogen (H₂) in an ion source has been demonstrated to generate a higher beam current compared to using SiF₄ alone. This is a critical performance metric for high-volume manufacturing [1].
| Evidence Dimension | Ion Beam Current Generation |
|---|---|
| Target Compound Data | A dopant gas composition comprising SiF₄ and H₂ |
| Comparator Or Baseline | SiF₄ alone (pure gas) |
| Quantified Difference | Higher beam current generated compared to pure SiF₄ [1] |
| Conditions | Ion source for silicon ion implantation in semiconductor wafer processing |
Why This Matters
Higher ion beam current directly translates to increased wafer throughput and reduced manufacturing cost per wafer, a key procurement differentiator for high-volume semiconductor fabrication facilities.
- [1] Sinha, A. K., et al. (2013). Silicon-containing dopant compositions, systems and methods of use thereof for improving ion beam current and performance during silicon ion implantation. U.S. Patent No. KR101603482B1. View Source
